

Application Notes and Protocols for EPQpYEEIPIYL in Co-Immunoprecipitation Experiments

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Compound of Interest		
Compound Name:	EPQpYEEIPIYL	
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Introduction

The phosphopeptide **EPQPYEEIPIYL** is a potent and specific ligand for the Src Homology 2 (SH2) domain of Src family kinases (SFKs), including Lck, Hck, and Fyn.[1][2] This peptide mimics a naturally occurring high-affinity binding site and functions as an activator of these kinases by disrupting the intramolecular autoinhibitory interaction between the SH2 domain and the C-terminal phosphotyrosine residue of the kinase.[3][4] The specificity of this interaction makes **EPQPYEEIPIYL** a valuable tool for studying Src family kinase signaling pathways and for identifying novel protein-protein interactions involving these crucial regulators of cellular processes.

This document provides detailed application notes and protocols for utilizing **EPQPYEEIPIYL** in co-immunoprecipitation and pull-down experiments to investigate its binding partners and downstream signaling effects.

Data Presentation: Quantitative Analysis of EPQpYEEIPIYL Binding to SH2 Domains

The following tables summarize the binding affinities of **EPQpYEEIPIYL** and related peptides to the SH2 domains of Src and Lck, as determined by various in vitro assays. This quantitative



data is essential for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of EPQpYEEIPIYL with SH2 Domains

SH2 Domain	Peptide Sequence	Method	Dissociation Constant (Kd)	Reference
Lck	EPQpYEEIPIYL	Not Specified	~1 nM	[5]
Src	pTyr-Glu-Glu-Ile (pYEEI)	Fluorescence Polarization	100 nM	[6]
Csk (reduced)	ISAMpYSSVNK	Not Specified	0.52 ± 0.05 μM	[7]
Csk (oxidized)	ISAMpYSSVNK	Not Specified	0.99 ± 0.08 μM	[7]
Crk	p130Cas Tyr(P)-362	Saturation Binding	0.35 μΜ	[8]

Table 2: IC50 Values for Inhibition of Src SH2 Domain Binding

Peptide Class	Peptide Derivative	IC50 (μM)	Reference
Parent Peptide	pYEEI	6.5	[6]
Class II (N-terminal substituted)	Various derivatives	2.7 - 8.6	[6]
Class III (C-terminal substituted)	Various derivatives	34 - 41	[6]
Class IV (Amino- substituted phenylalanine)	Various derivatives	16 - 153	[6]

Experimental Protocols

Given that **EPQpYEEIPIYL** is a synthetic peptide, a traditional co-immunoprecipitation (Co-IP) using an antibody against the bait is not the standard approach. Instead, a biotinylated peptide pull-down assay is the recommended method for isolating interacting proteins from cell lysates.



This method utilizes the high-affinity interaction between biotin and streptavidin-conjugated beads to capture the peptide and its binding partners.

Protocol 1: Biotinylated EPQpYEEIPIYL Pull-Down Assay

This protocol describes the use of a biotinylated version of the **EPQpYEEIPIYL** peptide to pull down interacting proteins from a cell lysate.

Materials:

- Biotinylated EPQpYEEIPIYL peptide (and a non-phosphorylated or scrambled peptide control)
- Streptavidin-conjugated magnetic beads or agarose beads
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
- Cell culture plates and scraper
- Microcentrifuge tubes
- Rotating shaker
- Magnetic rack (for magnetic beads)

Procedure:

- Cell Lysis:
 - Culture cells of interest to the desired confluency.
 - Wash cells with ice-cold PBS.



- Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Bead Preparation:

- Resuspend the streptavidin beads.
- Wash the required amount of beads three times with wash buffer.
- Resuspend the washed beads in lysis buffer.

• Peptide Immobilization:

- Add the biotinylated EPQpYEEIPIYL peptide (and control peptides in separate tubes) to the washed streptavidin beads.
- Incubate for 1-2 hours at 4°C on a rotating shaker to allow the peptide to bind to the beads.

Pull-Down:

- \circ Add an equal amount of cell lysate (e.g., 500 μ g 1 mg of total protein) to each tube of peptide-coated beads.
- Incubate the lysate with the beads for 2-4 hours or overnight at 4°C on a rotating shaker.

Washing:

- Pellet the beads using a magnetic rack or centrifugation.
- Carefully remove and discard the supernatant.



 Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

• Elution:

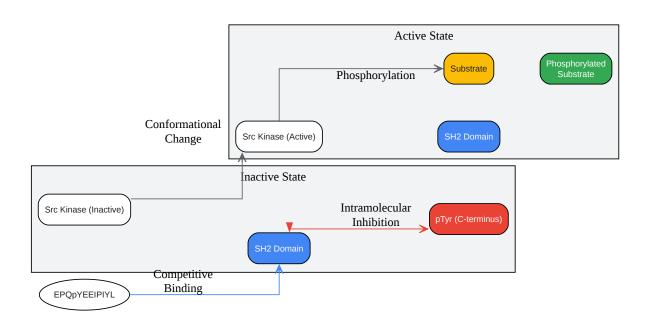
- After the final wash, remove all residual wash buffer.
- Elute the bound proteins by adding elution buffer and incubating at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer) or by incubating with a high-salt buffer at room temperature.
- Pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:

- Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected interacting proteins.
- For identification of novel interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.

Mandatory Visualizations Signaling Pathway of Src Family Kinase Activation by EPQpYEEIPIYL



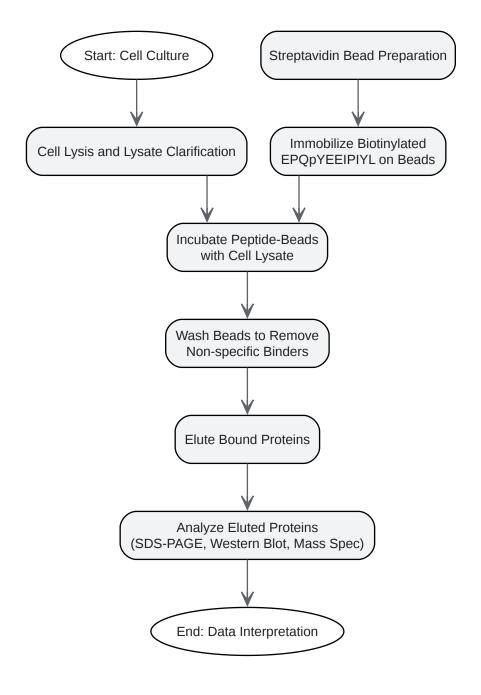


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Caption: Src Kinase Activation by **EPQpYEEIPIYL**.

Experimental Workflow for Biotinylated Peptide Pull-Down Assay





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Caption: Workflow for a biotinylated peptide pull-down assay.

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